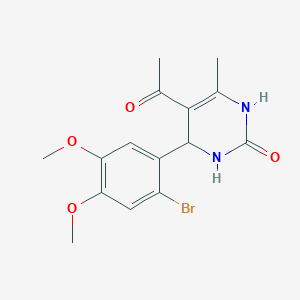
5-acetyl-4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
Overview
Description
5-acetyl-4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, also known as BRD-049, is a novel small molecule compound that has shown potential in various scientific research applications. It is a pyrimidine derivative that was first synthesized in 2017 by a team of chemists and pharmacologists. Since then, it has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-acetyl-4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including histone deacetylases and proteasomes. It has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
5-acetyl-4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. It has also been shown to modulate the immune system and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-acetyl-4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone for lab experiments is its relatively simple synthesis method, which allows for easy production of large quantities of the compound. Another advantage is its broad range of potential applications in various scientific research fields. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in specific applications.
Future Directions
There are many potential future directions for the use of 5-acetyl-4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone in scientific research. One direction is the development of more potent and selective analogs of the compound for specific applications. Another direction is the exploration of its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Additionally, the elucidation of its mechanism of action could lead to the development of new drugs that target similar pathways.
Scientific Research Applications
5-acetyl-4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has shown potential in various scientific research applications, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 5-acetyl-4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, 5-acetyl-4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to protect neurons from oxidative stress and inflammation. In infectious diseases, 5-acetyl-4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to inhibit the replication of viruses and bacteria.
properties
IUPAC Name |
5-acetyl-4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4/c1-7-13(8(2)19)14(18-15(20)17-7)9-5-11(21-3)12(22-4)6-10(9)16/h5-6,14H,1-4H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHANYXHBGVCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2Br)OC)OC)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2,6-dimethyl-1-piperidinyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4139300.png)
![6-iodo-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B4139305.png)
![4-[(2-methoxyethyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4139315.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4139317.png)
![4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4139324.png)
![2-(1-adamantyl)-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4139326.png)
![2,4-dichloro-N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4139329.png)
![ethyl 5-isopropyl-2-({[(2-phenylethyl)amino]carbonothioyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4139336.png)

![2-[(4-allyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4139372.png)
![4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-6-methyl-2-phenylquinoline](/img/structure/B4139374.png)
![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4139391.png)
![2-(1,3-benzothiazol-2-yl)-4-ethyl-5-[2-(4-hexanoyl-1-piperazinyl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4139400.png)
![6-methyl-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4139407.png)